molecular formula C13H23ClN2O B13951582 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one

2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one

Cat. No.: B13951582
M. Wt: 258.79 g/mol
InChI Key: TUBFLHOLRFGQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-(chloromethyl)-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a chloromethyl precursor with an azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can yield amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C13H23ClN2O

Molecular Weight

258.79 g/mol

IUPAC Name

2-amino-1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H23ClN2O/c1-9(2)11(15)12(17)16-4-3-13(8-16)5-10(6-13)7-14/h9-11H,3-8,15H2,1-2H3

InChI Key

TUBFLHOLRFGQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CC(C2)CCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.